molecular formula C22H20N2O8 B12528032 Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- CAS No. 653579-51-2

Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-

Cat. No.: B12528032
CAS No.: 653579-51-2
M. Wt: 440.4 g/mol
InChI Key: QEYZZKKHJKHLNM-UHFFFAOYSA-N
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Description

Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-, is a dimeric aromatic amide featuring a central 1,4-phenylenebis(methylene) linker connecting two 3,4,5-trihydroxybenzamide moieties.

Properties

CAS No.

653579-51-2

Molecular Formula

C22H20N2O8

Molecular Weight

440.4 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[[4-[[(3,4,5-trihydroxybenzoyl)amino]methyl]phenyl]methyl]benzamide

InChI

InChI=1S/C22H20N2O8/c25-15-5-13(6-16(26)19(15)29)21(31)23-9-11-1-2-12(4-3-11)10-24-22(32)14-7-17(27)20(30)18(28)8-14/h1-8,25-30H,9-10H2,(H,23,31)(H,24,32)

InChI Key

QEYZZKKHJKHLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C(=C2)O)O)O)CNC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- involves multiple steps. One common method includes the reaction of benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medical research. It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development. Its ability to interact with biological molecules also makes it useful in studying biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or resistance to degradation .

Mechanism of Action

The mechanism by which Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dimeric Chroman-4-one Derivative

  • Structure : (2R,2'R,3R,3'R)-7,7'-((1,4-Phenylenebis(methylene))bis(oxy))bis(3,5-dihydroxy-2-(3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one) (C₅₈H₅₀O₂₀) .
  • Comparison: Linker: Shares the 1,4-phenylenebis(methylene) backbone. Functional Groups: Replaces benzamide with chroman-4-one and benzodioxin units, introducing additional hydroxyl and methoxy groups. Properties: Higher polarity due to extensive hydroxylation (15% yield indicates synthetic challenges). Applications may include antioxidant or anticancer research due to polyphenolic motifs. Key Data: MS-ESI m/z: 1065.3 [M−H]⁺ .

Dimeric γ-AApeptides

  • Structures: N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl) palmitamide) (C₅₄H₁₀₃N₈O₄) . N,N’-((((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(decanoylazanediyl))bis(6-aminohexane-1,2-diyl))bis(2-naphthamide) (C₆₄H₉₀O₈N₆) .
  • Comparison :
    • Linker : 1,4-Phenylenebis(azanediyl) core, differing in nitrogen connectivity.
    • Functional Groups : Palmitamide and naphthamide substituents enhance hydrophobicity.
    • Properties : Designed for antimicrobial or membrane-targeting applications. HRMS data confirm structural precision (m/z: 928.1901 [M+H]⁺ and 1,067.7017 [M+H]⁺) .

TBS-Protected Benzoate Ester

  • Structure : 1,4-Phenylenebis(methylene) bis[3,4,5-tris((tert-butyldimethylsilyl)oxy)benzoate] (C₆₉H₁₁₀O₁₃Si₆) .
  • Comparison: Linker: Identical 1,4-phenylenebis(methylene) backbone. Functional Groups: Ester linkages and TBS-protected hydroxyls enhance stability and lipophilicity. Properties: Used as a synthetic intermediate for polyphenolic compounds. ESI-HRMS m/z: 1337.6486 [M+Na]⁺ .

4,4-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic Acid

  • Structure : C₂₈H₂₂O₈ (CAS 47593-50-0) .
  • Comparison :
    • Linker : Same 1,4-phenylenebis(methylene) unit.
    • Functional Groups : Carboxylic acid termini instead of benzamide.
    • Properties : Polar, metal-coordinating groups make it suitable for MOF synthesis. Applications diverge into materials science rather than bioactivity .

Comparative Analysis Table

Property Target Benzamide Chroman-4-one Derivative γ-AApeptide TBS-Protected Ester Dibenzoic Acid
Molecular Formula Likely C₃₀H₂₄N₂O₈* C₅₈H₅₀O₂₀ C₅₄H₁₀₃N₈O₄ / C₆₄H₉₀O₈N₆ C₆₉H₁₁₀O₁₃Si₆ C₂₈H₂₂O₈
Key Functional Groups Benzamide, trihydroxy phenyl Chroman-4-one, benzodioxin, hydroxyl Palmitamide, naphthamide TBS-ether, ester Carboxylic acid, ether
Solubility Moderate (polar groups) High (hydroxyls) Low (aliphatic chains) Very low (silyl ethers) High (carboxylic acids)
Applications Antioxidant, bioactive research Bioactive research Antimicrobial agents Synthetic intermediate Metal-organic frameworks
Synthetic Yield N/A 15% Not reported Not reported Not reported

*Hypothetical formula based on structural analogy.

Key Research Findings and Contradictions

  • Synthetic Challenges: The chroman-4-one derivative (15% yield) highlights difficulties in dimerizing complex phenolic systems , suggesting similar hurdles for the target benzamide.
  • Bioactivity Potential: Polyphenolic systems (e.g., chroman-4-one, trihydroxybenzamide) are linked to antioxidant and anticancer effects, but structural differences (e.g., γ-AApeptides’ hydrophobicity) shift applications toward antimicrobial roles .
  • Divergent Applications : While the TBS-protected ester and dibenzoic acid serve as intermediates or materials precursors, the target benzamide’s hydroxyl and amide groups position it for pharmaceutical exploration.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroleptic effects. This article delves into the biological activity of Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- , focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Compound Overview

  • IUPAC Name : N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-]
  • CAS Number : 653579-51-2
  • Molecular Formula : C22H20N2O
  • Molecular Weight : 344.40 g/mol

This compound is characterized by its unique structure that includes multiple hydroxyl groups and a benzamide backbone, which are crucial for its biological interactions.

The biological activity of Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] can be attributed to several mechanisms:

  • Enzyme Interaction : The compound exhibits significant interaction with various enzymes. It has been shown to inhibit amide hydrolases, affecting the hydrolysis of amide bonds and influencing metabolic pathways related to drug metabolism and detoxification processes .
  • Cell Signaling Modulation : Benzamide derivatives can modulate cell signaling pathways. This modulation affects gene expression and cellular metabolism, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Cross-Linking with DNA : Preliminary studies suggest that this compound may facilitate cross-linking with nucleotides in DNA. This action could lead to the inhibition of cancer cell proliferation by disrupting DNA replication processes.

Anticancer Properties

Recent studies have indicated that Benzamide derivatives possess anticancer properties. For instance:

  • In Vitro Studies : Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] has demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .
  • Case Study : A study involving the synthesis of related benzamide compounds showed that certain derivatives displayed potent inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that hydroxyl substitutions significantly enhance anticancer activity .

Neuroleptic Effects

Benzamide derivatives have also been explored for their neuroleptic properties:

  • Behavioral Studies : In animal models, compounds similar to Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-] were evaluated for their ability to reduce apomorphine-induced stereotyped behaviors in rats. These studies suggest potential applications in treating psychotic disorders with lower side effects compared to traditional antipsychotics like haloperidol .

The biochemical properties of Benzamide derivatives are pivotal in understanding their pharmacological potential:

PropertyDescription
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions
Interaction with ProteinsBinds selectively to specific enzyme sites
Metabolic PathwaysInvolved in phase I and II metabolic reactions

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